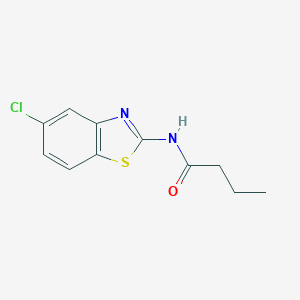
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, also known as CBB, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of proteins and nucleic acids. In materials science, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to have several biochemical and physiological effects. For example, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying their functions. However, one limitation is that N-(5-chloro-1,3-benzothiazol-2-yl)butanamide has limited solubility in aqueous solutions, which may affect its bioavailability and activity in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, more studies are needed to evaluate the safety and toxicity of N-(5-chloro-1,3-benzothiazol-2-yl)butanamide in vivo, as well as its pharmacokinetics and pharmacodynamics.
Conclusion
In conclusion, N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, or N-(5-chloro-1,3-benzothiazol-2-yl)butanamide, is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-chloro-1,3-benzothiazol-2-yl)butanamide may lead to the development of new drugs and materials with unique properties.
Métodos De Síntesis
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide can be synthesized through a multistep process starting from 5-chloro-2-aminobenzothiazole and butyric anhydride. The reaction involves the formation of an amide bond between the amine group of 5-chloro-2-aminobenzothiazole and the carboxylic acid group of butyric anhydride. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-1,3-benzothiazol-2-yl)butanamide.
Propiedades
Fórmula molecular |
C11H11ClN2OS |
|---|---|
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
N-(5-chloro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)14-11-13-8-6-7(12)4-5-9(8)16-11/h4-6H,2-3H2,1H3,(H,13,14,15) |
Clave InChI |
ACINYACELPYIAM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
SMILES canónico |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-bromo-3-methoxynaphthalene-2-carboxamide](/img/structure/B244034.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
![2-methoxy-3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244037.png)
![3-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244038.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244045.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)